molecular formula C9H11BO2 B3024229 (2-Phenylcyclopropyl)boronic acid CAS No. 1243253-59-9

(2-Phenylcyclopropyl)boronic acid

Cat. No.: B3024229
CAS No.: 1243253-59-9
M. Wt: 162 g/mol
InChI Key: JUMGFYYVCWOJDO-UHFFFAOYSA-N
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Description

(2-Phenylcyclopropyl)boronic acid is an organoboron compound that features a cyclopropyl ring substituted with a phenyl group and a boronic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Phenylcyclopropylboronic acid plays a crucial role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Cellular Effects

The cellular effects of 2-Phenylcyclopropylboronic acid are not well-studied. Phenylboronic acid, a related compound, has been shown to bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment .

Molecular Mechanism

The molecular mechanism of 2-Phenylcyclopropylboronic acid involves its role in the Suzuki–Miyaura coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

Metabolic Pathways

The specific metabolic pathways involving 2-Phenylcyclopropylboronic acid are not well-known. Phenolic compounds, which include boronic acids, are involved in various metabolic pathways in plants .

Transport and Distribution

The transport and distribution of 2-Phenylcyclopropylboronic acid within cells and tissues are not well-documented. Boron transport is an important step in ABA signaling in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylcyclopropyl)boronic acid typically involves the cyclopropanation of styrene derivatives followed by borylation. One common method is the reaction of phenylcyclopropane with boron reagents under specific conditions. For example, the use of diborane (B2H6) or boron trihalides (BX3) in the presence of a catalyst can facilitate the formation of the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by borylation using efficient and scalable processes. The choice of reagents and catalysts is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylcyclopropyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Cyclopropylboronic acid
  • (2-Phenylcyclopropyl)boronic ester

Uniqueness

(2-Phenylcyclopropyl)boronic acid is unique due to the presence of both a phenyl group and a cyclopropyl ring, which confer distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis and a valuable tool in medicinal chemistry .

Biological Activity

(2-Phenylcyclopropyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic applications.

Overview of Boronic Acids

Boronic acids, including this compound, have gained attention for their diverse biological activities, including anticancer , antibacterial , and antiviral properties. The unique ability of boronic acids to form reversible covalent bonds with diols makes them valuable in drug design and development. They can inhibit various enzymes and receptors by targeting active site serines, which is crucial in the context of proteasome inhibition and enzyme modulation .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown moderate activity against various fungi and bacteria. Notably:

  • Bacterial Inhibition : The compound has been tested against Escherichia coli and Bacillus cereus, revealing a Minimum Inhibitory Concentration (MIC) lower than that of some established antibiotics. This suggests a promising potential as an antibacterial agent .
  • Fungal Activity : In vitro studies indicate moderate antifungal activity against Candida albicans and Aspergillus niger, with effective inhibition observed at higher concentrations .

Anticancer Properties

Boronic acids have also been investigated for their anticancer activities. The introduction of boronic acid moieties into existing drugs has been shown to enhance their efficacy:

  • Mechanism of Action : Compounds like bortezomib utilize boronic acid to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is crucial for the therapeutic effects observed in multiple myeloma treatment .
  • Cell Cycle Arrest : Research indicates that certain boronic acid derivatives can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound compared it with other boronic acid derivatives. The results indicated that this compound had a notable inhibitory effect on Bacillus cereus, with an MIC value significantly lower than that of control substances like AN2690 (Tavaborole). The study utilized both agar diffusion methods and MIC determination techniques to validate these findings .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of a series of boronic acid derivatives, including this compound. The study found that these compounds could effectively inhibit proteasome activity in cancer cells, leading to reduced cell viability and increased apoptosis rates. These findings underscore the therapeutic promise of boronic acids in oncology .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : By binding to serine residues in active sites of enzymes, boronic acids can inhibit their function, which is particularly relevant in cancer therapy and antimicrobial action .
  • Formation of Boronate Esters : The ability to form stable complexes with diols enhances the selectivity and potency of these compounds against specific biological targets .

Data Summary

Biological ActivityTarget Organisms/CellsObserved EffectsReference
AntibacterialE. coli, B. cereusLower MIC than controls
AntifungalC. albicans, A. nigerModerate inhibition
AnticancerCancer cell linesInduces apoptosis, cell cycle arrest

Properties

IUPAC Name

(2-phenylcyclopropyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMGFYYVCWOJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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